3,5-dimethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide
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Overview
Description
3,5-dimethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a tetrazole ring and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide.
Attachment of the Tetrazole to the Benzamide Core: The tetrazole derivative is then reacted with a benzamide derivative under suitable conditions to form the final product. This step may involve the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors to handle hazardous intermediates more safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the tetrazole ring or other parts of the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce new substituents onto the benzamide or tetrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3,5-dimethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers or nanomaterials.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, potentially serving as a building block for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring, known for its electron-donating and electron-withdrawing properties, can interact with various biological receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds such as 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole share structural similarities with 3,5-dimethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide.
Benzamide Derivatives: Compounds like N-phenylbenzamide and 3,5-dimethylbenzamide are structurally related and may exhibit similar chemical properties.
Uniqueness
What sets this compound apart is the combination of the tetrazole and benzamide moieties, which confer unique chemical and biological properties. This dual functionality can be exploited in various applications, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
3,5-dimethyl-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12-8-13(2)10-14(9-12)17(23)18-11-16-19-20-21-22(16)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOJVZIJZONMLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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